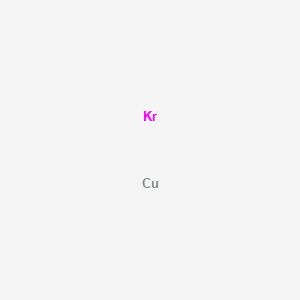

Copper;krypton

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper (Cu): is a reddish-brown metal known for its high thermal and electrical conductivity. It is widely used in electrical wiring, plumbing, and various industrial applications. Krypton (Kr) is a colorless, odorless noble gas that is chemically inert under most conditions. It is used in lighting, photography, and as an insulating gas in windows.

Métodos De Preparación

Copper

Synthetic Routes and Reaction Conditions: Copper is typically extracted from its ores, such as chalcopyrite (CuFeS₂), through a series of chemical reactions including roasting, smelting, and electrorefining.

Industrial Production Methods: The primary industrial method for producing copper involves the pyrometallurgical process, which includes concentrating the ore, roasting, smelting, converting, and refining.

Krypton

Synthetic Routes and Reaction Conditions: Krypton is obtained as a byproduct of the fractional distillation of liquid air.

Industrial Production Methods: The industrial production of krypton involves the separation of air into its components using cryogenic distillation, followed by the extraction of krypton from the remaining gases.

Análisis De Reacciones Químicas

Copper

Oxidation: Copper reacts with oxygen to form copper(I) oxide (Cu₂O) and copper(II) oxide (CuO).

Reduction: Copper(II) oxide can be reduced to copper metal using hydrogen or carbon monoxide.

Substitution: Copper can undergo substitution reactions with halogens to form copper halides, such as copper(II) chloride (CuCl₂).

Krypton

Reactivity: Krypton is chemically inert and does not readily form compounds. under extreme conditions, it can form compounds such as krypton difluoride (KrF₂).

Aplicaciones Científicas De Investigación

Copper

Chemistry: Copper is used as a catalyst in various chemical reactions, including the synthesis of organic compounds.

Biology: Copper is an essential trace element in living organisms, playing a role in enzymes and electron transport chains.

Medicine: Copper-based compounds are used in antimicrobial agents and as contrast agents in medical imaging.

Industry: Copper is widely used in electrical wiring, plumbing, and the production of alloys such as bronze and brass.

Krypton

Chemistry: Krypton is used in the study of noble gas compounds and in the calibration of scientific instruments.

Biology: Krypton has limited biological applications due to its inert nature.

Medicine: Krypton is used in some types of medical imaging and as an anesthetic in certain specialized procedures.

Industry: Krypton is used in lighting (e.g., krypton gas-filled bulbs), photography, and as an insulating gas in double-pane windows.

Mecanismo De Acción

Copper

Molecular Targets and Pathways: Copper ions can interact with proteins and enzymes, affecting their structure and function. Copper plays a role in redox reactions and electron transport in biological systems.

Krypton

Molecular Targets and Pathways: Due to its inert nature, krypton does not have significant interactions with biological molecules. Its primary use is in physical applications rather than chemical or biological interactions.

Comparación Con Compuestos Similares

Copper

Similar Compounds: Other transition metals such as silver (Ag) and gold (Au) share similar properties with copper, including high conductivity and malleability.

Uniqueness: Copper’s combination of high electrical conductivity, thermal conductivity, and antimicrobial properties makes it unique among transition metals.

Krypton

Similar Compounds: Other noble gases such as argon (Ar) and xenon (Xe) share similar inert properties with krypton.

Uniqueness: Krypton’s specific applications in lighting and insulation, as well as its ability to form compounds under extreme conditions, distinguish it from other noble gases.

Propiedades

Número CAS |

173395-13-6 |

|---|---|

Fórmula molecular |

CuKr |

Peso molecular |

147.34 g/mol |

Nombre IUPAC |

copper;krypton |

InChI |

InChI=1S/Cu.Kr |

Clave InChI |

DYDGJQYBDVSHSD-UHFFFAOYSA-N |

SMILES canónico |

[Cu].[Kr] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene](/img/structure/B14263388.png)

![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)

![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)

silane](/img/structure/B14263461.png)

![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)